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Compound of Interest

Compound Name: Piloty's acid

Cat. No.: B029453

An In-depth Technical Guide on the Core Principles, Synthesis, and Biological Activity of
Benzenesulphonydroxamic Acid and its Derivatives.

Introduction

Benzenesulphonydroxamic acid, also known as N-hydroxybenzenesulfonamide or Piloty's
acid, is a versatile organic compound that has garnered significant interest in the field of
medicinal chemistry.[1][2][3][4] Its structure, incorporating both a benzenesulfonamide and a
hydroxamic acid moiety, provides a unique scaffold for the design of targeted therapeutics.
Benzenesulfonamides are a well-established class of pharmacophores known for a wide array
of biological activities, including antimicrobial, anti-inflammatory, and carbonic anhydrase
inhibitory effects.[5][6] The hydroxamic acid group is a potent metal-binding function, making it
a key component in the design of inhibitors for various metalloenzymes.[7][8] This guide
provides a comprehensive overview of the synthesis, chemical properties, and biological
activities of benzenesulphonydroxamic acid and its derivatives, with a focus on its potential
applications in drug discovery and development.

Chemical and Physical Properties

Benzenesulphonydroxamic acid is a white crystalline solid with a molecular formula of
CeH7NOsS and a molecular weight of approximately 173.19 g/mol .[1][4] It is soluble in various
organic solvents such as ethanol, diethyl ether, and acetone, and is sparingly soluble in non-
polar solvents.[3] The compound is also known as Piloty's acid and is recognized for its ability
to act as a nitroxyl (HNO) donor under basic conditions.[1][3]
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Property Value Source
Molecular Formula CeH7NOsS [1114]
Molecular Weight 173.19 g/mol [1][4]
CAS Number 599-71-3 [1]
Melting Point 120-125 °C [3]
Appearance White crystalline solid [3]

Soluble in ethanol, diethyl
N ether, ethyl acetate, acetone,
Solubility _ ] [3]
warm water; sparingly soluble

in non-polar solvents.

Synthesis of Benzenesulphonydroxamic Acid

The synthesis of benzenesulphonydroxamic acid and its derivatives can be achieved through
several established synthetic routes. A common method involves the reaction of a
benzenesulfonyl chloride with hydroxylamine or a protected hydroxylamine derivative.

General Experimental Protocol: Synthesis of N-
Hydroxybenzenesulfonamide

This protocol describes a general method for the synthesis of N-hydroxybenzenesulfonamide
from benzenesulfonyl chloride and hydroxylamine.

Materials:

o Benzenesulfonyl chloride

Hydroxylamine hydrochloride

Potassium hydroxide or other suitable base

Ethanol or other suitable solvent

Diethyl ether
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e Ice bath
o Standard laboratory glassware
Procedure:

o A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in
ethanol, followed by the addition of a solution of potassium hydroxide in ethanol to liberate
the free hydroxylamine.

e The resulting mixture is cooled in an ice bath to precipitate potassium chloride.

e The cold solution of free hydroxylamine is then added to a solution of benzenesulfonyl
chloride in a suitable solvent, such as diethyl ether, while maintaining a low temperature.

e The reaction mixture is stirred for a specified period to allow for the formation of the N-
hydroxybenzenesulfonamide.

» Upon completion of the reaction, the product can be isolated by filtration and purified by
recrystallization from an appropriate solvent system.

General Synthesis of Benzenesulphonydroxamic Acid
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Caption: General workflow for the synthesis of benzenesulphonydroxamic acid.

Biological Activity and Mechanism of Action
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The biological activity of benzenesulphonydroxamic acid and its derivatives is largely attributed
to the presence of the sulfonamide and hydroxamic acid functional groups.

Metalloenzyme Inhibition

A primary mechanism of action for this class of compounds is the inhibition of metalloenzymes.
The hydroxamic acid moiety is a well-known zinc-binding group, and the sulfonamide group
can also participate in coordinating with the metal ion in the enzyme's active site.[7][9] This
chelation of the essential metal ion disrupts the catalytic activity of the enzyme.

Derivatives of benzenesulphonydroxamic acid have shown potent inhibitory activity against a
range of metalloenzymes, including metallo-pB-lactamases (MBLs), carbonic anhydrases (CAs),
and matrix metalloproteinases (MMPs).[7][9][10]

Mechanism of Metalloenzyme Inhibition
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Caption: Inhibition of metalloenzymes by benzenesulphonydroxamic acid derivatives.

Antimicrobial Activity

The benzenesulfonamide scaffold is a key feature of sulfa drugs, which act as competitive
inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[11]
The incorporation of a hydroxamic acid moiety can enhance this antimicrobial activity by also
targeting bacterial metalloenzymes.[11] Derivatives of benzenesulphonydroxamic acid have
demonstrated broad-spectrum inhibition against various metallo-B-lactamases, which are
responsible for bacterial resistance to 3-lactam antibiotics.[7][12]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of various
benzenesulphonydroxamic acid derivatives against different enzyme targets.

Table 1: Inhibitory Activity of Benzenesulphonamide Hydroxamic Acid Derivatives against
Metallo-B-Lactamases (MBLS)

Inhibition
Compound Target M3L ICs0 (M) Ki (pM) Source
Type
Reversible
17 L1 - 2.5 N [7]
Competitive
Various ]
o ImiS 0.6-94 - - [7]
Derivatives
Various
o L1 1.3-27.4 - - [7]
Derivatives
Various
o VIM-2 5.4-43.7 - - [7]
Derivatives
Various
o IMP-1 5.2-49.7 - - [7]
Derivatives
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Table 2: Inhibitory Activity of Sulfonylated Amino Acid Hydroxamates against Carbonic
Anhydrase (CA) Isozymes

Compound Class Target CA Ki Range (nM) Source
Sulfonylated Amino
_ hCA | 5-40 [9]
Acid Hydroxamates
Sulfonylated Amino
_ hCA I 5 - 40 [9]
Acid Hydroxamates
Sulfonylated Amino
bCA IV 10 - 50 [9]

Acid Hydroxamates

Experimental Protocols
Protocol: In Vitro Metallo-B-Lactamase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of
benzenesulphonydroxamic acid derivatives against metallo-p-lactamases.

Materials:

Purified metallo-B-lactamase (e.g., L1, VIM-2)

Substrate (e.g., cefazolin, meropenem)

Test compounds (benzenesulphonydroxamic acid derivatives)

Assay buffer (e.g., HEPES buffer with ZnClz2)

Microplate reader
Procedure:
e Prepare a solution of the MBL enzyme in the assay buffer.

o Prepare serial dilutions of the test compounds in the assay buffer.
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In a 96-well microplate, add the enzyme solution to wells containing the test compounds at
various concentrations.

Incubate the enzyme-inhibitor mixture at a specified temperature for a defined period.
Initiate the enzymatic reaction by adding the substrate to each well.

Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at
a specific wavelength using a microplate reader.

Calculate the initial reaction velocities and determine the ICso values by plotting the
percentage of inhibition against the logarithm of the inhibitor concentration.

To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies
with varying concentrations of both the substrate and the inhibitor.

Workflow for MBL Inhibition Assay

Prepare Enzyme and
Inhibitor Solutions
Incubate Enzyme

with Inhibitor

Add Substrate

Monitor Reaction

Kinetics

Data Analysis
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Caption: A typical experimental workflow for an in vitro MBL inhibition assay.

Conclusion

Benzenesulphonydroxamic acid and its derivatives represent a promising class of compounds
for the development of novel therapeutic agents. Their ability to effectively inhibit a range of
metalloenzymes, coupled with the well-established pharmacological properties of the
benzenesulfonamide scaffold, makes them attractive candidates for targeting diseases such as
bacterial infections, cancer, and inflammatory disorders. Further research into the structure-
activity relationships and optimization of the pharmacokinetic properties of these compounds
will be crucial for translating their therapeutic potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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